Bik BH3 vs. Bim BH3: Differential Anti-Apoptotic Binding Affinity Comparison
In surface plasmon resonance (SPR)-based binding assays using a Biacore biosensor, the Bik BH3 peptide (26-mer) demonstrated a relative binding affinity (IC50) of 64 ± 4 nM against Bcl-2, whereas the Bim BH3 peptide exhibited a 16-fold higher binding affinity with an IC50 of 4 ± 1 nM under identical experimental conditions [1]. This quantitative difference in binding affinity defines Bik BH3 as a moderate-affinity ligand for Bcl-2 compared to the high-affinity pan-binder Bim BH3.
| Evidence Dimension | Binding affinity to Bcl-2 protein (IC50) |
|---|---|
| Target Compound Data | 64 ± 4 nM |
| Comparator Or Baseline | Bim BH3: 4 ± 1 nM |
| Quantified Difference | Bim BH3 binds with approximately 16-fold higher affinity than Bik BH3 |
| Conditions | Surface plasmon resonance (Biacore) assay using 26-mer BH3 peptides; all IC50 values are means of three replicates with standard error |
Why This Matters
Researchers designing competition or displacement assays must account for this 16-fold affinity differential, as Bik BH3 will not displace Bim BH3 from Bcl-2 under equilibrium conditions.
- [1] PMC9027176 Table 1: IC50 (nM) values for BH3 peptides binding to Bcl-2 family proteins. Bak 8±0, Bax 16±0, Bok 198±13, Bad NB, Bid 20±9, Bik 64±4, Bim 4±1, Bmf 115±10, Hrk 115±10, Puma 26±9. View Source
